5-Diethylaminomethyl-furan-3-carboxylic acid
Description
5-Diethylaminomethyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3. It is primarily used in proteomics research and has a molecular weight of 197.23 . This compound is known for its unique structure, which includes a furan ring substituted with a diethylaminomethyl group and a carboxylic acid group.
Properties
IUPAC Name |
5-(diethylaminomethyl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11(4-2)6-9-5-8(7-14-9)10(12)13/h5,7H,3-4,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEIPEKRWRKJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Diethylaminomethyl-furan-3-carboxylic acid typically involves the reaction of furan-3-carboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-Diethylaminomethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Diethylaminomethyl-furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Diethylaminomethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various enzymes and proteins, potentially altering their activity. The furan ring and carboxylic acid group may also play roles in binding to target molecules and facilitating biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 5-Diethylaminomethyl-furan-3-carboxylic acid include:
Furan-3-carboxylic acid: Lacks the diethylaminomethyl group, making it less versatile in certain reactions.
Diethylaminomethyl-benzene: Contains a benzene ring instead of a furan ring, leading to different chemical properties.
Diethylaminomethyl-pyridine: Features a pyridine ring, which can affect its reactivity and interactions.
5-Diethylaminomethyl-furan-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Diethylaminomethyl-furan-3-carboxylic acid (DEMFCA) is a compound that has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Synthesis
5-Diethylaminomethyl-furan-3-carboxylic acid has the molecular formula CHNO and a molecular weight of 197.23 g/mol. The synthesis typically involves the reaction of furan-3-carboxylic acid with diethylamine under controlled conditions, often utilizing a catalyst and organic solvent to facilitate the reaction.
Key Reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
- Substitution: The diethylaminomethyl group can be replaced with other nucleophiles.
The biological activity of DEMFCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethylaminomethyl group enhances its binding affinity, potentially modulating enzyme activities and influencing various biochemical pathways. This mechanism is crucial in understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that furan derivatives, including DEMFCA, exhibit significant antimicrobial properties. A study on similar compounds demonstrated potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness .
| Compound | MIC (μg/mL) |
|---|---|
| 5-Diethylaminomethyl-furan-3-carboxylic acid | TBD |
| 5-acetoxymethylfuran-3-carboxylic acid | 15.6 |
| 5-hydroxymethylfuran-3-carboxylic acid | 31.3 |
Antioxidant Activity
In addition to antimicrobial properties, DEMFCA has been explored for its antioxidant capabilities. While specific data on DEMFCA’s antioxidant activity is limited, related furan derivatives have shown moderate antioxidant effects, suggesting potential health benefits .
Case Studies
-
Proteomics Research:
DEMFCA is utilized as a biochemical reagent in proteomics studies to investigate protein interactions and modifications. Its ability to interact with specific enzymes makes it a valuable tool in understanding cellular processes. -
Therapeutic Applications:
Ongoing research is exploring the potential of DEMFCA in drug development, particularly in targeting diseases where enzyme modulation is beneficial. Its unique structure allows for versatility in designing new therapeutic agents.
Comparative Analysis
To better understand the unique properties of DEMFCA, it is useful to compare it with other related compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Diethylaminomethyl-furan-3-carboxylic acid | Contains diethylaminomethyl group; furan ring | Antimicrobial, potential therapeutic applications |
| Furan-3-carboxylic acid | Lacks diethylaminomethyl group | Limited biological activity |
| Diethylaminomethyl-benzene | Contains benzene ring | Different reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
